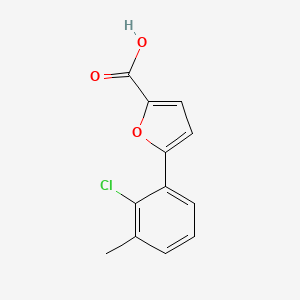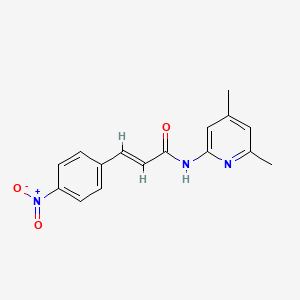
N-(4,6-dimethyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide, also known as DPA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of a family of enzymes called tankyrases, which play key roles in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis.
Wirkmechanismus
N-(4,6-dimethyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide inhibits the activity of tankyrases by binding to the catalytic domain of the enzymes and inducing a conformational change that locks them in an inactive state. This leads to the stabilization of Axin and inhibition of Wnt signaling, as well as inhibition of telomere elongation and other cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and animal models. These include inhibition of Wnt signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells; inhibition of telomere elongation, leading to cellular senescence and decreased tumor growth; and inhibition of mitosis, leading to defects in cell division and chromosome segregation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of tankyrases, with low toxicity and good pharmacokinetic properties. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations, including its relatively high cost and the need for careful dosing and administration to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide and its applications. These include:
1. Development of more potent and selective tankyrase inhibitors based on the structure of this compound.
2. Investigation of the roles of tankyrases in other cellular processes, such as DNA damage response and autophagy.
3. Development of this compound-based therapeutics for cancer and other diseases.
4. Investigation of the effects of this compound on immune cells and the immune response.
5. Investigation of the effects of this compound on the microbiome and gut health.
In conclusion, this compound is a powerful tool compound for scientific research that has been extensively used to investigate the functions of tankyrases and their roles in various cellular processes. Its mechanism of action is well understood, and it has several advantages and limitations for lab experiments. There are several future directions for research on this compound and its applications, which could lead to new insights into cellular biology and the development of novel therapeutics.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves several steps, starting from commercially available starting materials. The key step is the condensation reaction between 4,6-dimethyl-2-pyridinamine and 3-(4-nitrophenyl)acrylic acid, followed by a cyclization reaction to form the final product. The synthesis has been optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been extensively used as a tool compound in scientific research to investigate the functions of tankyrases and their roles in various cellular processes. It has been shown to inhibit the activity of tankyrases in vitro and in vivo, leading to a range of cellular effects, including stabilization of Axin, a negative regulator of Wnt signaling, and inhibition of telomere elongation. This compound has also been used to study the roles of tankyrases in mitosis and DNA damage response.
Eigenschaften
IUPAC Name |
(E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-9-12(2)17-15(10-11)18-16(20)8-5-13-3-6-14(7-4-13)19(21)22/h3-10H,1-2H3,(H,17,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSPVKDNWOQQHS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
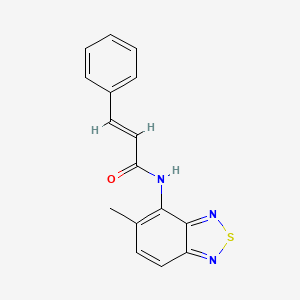
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)
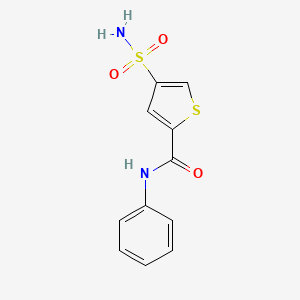
![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)
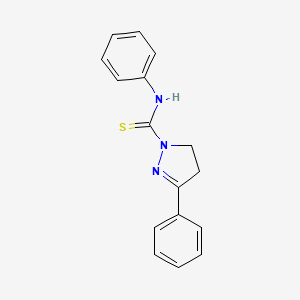
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)
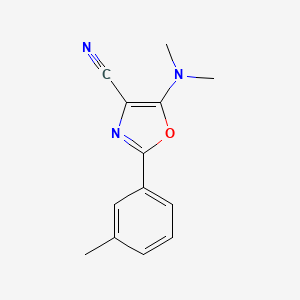
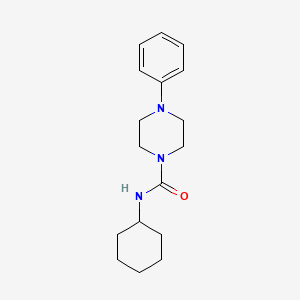
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
